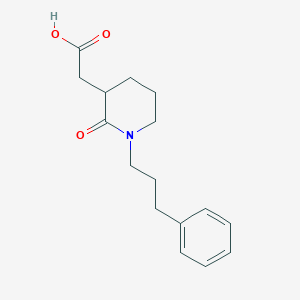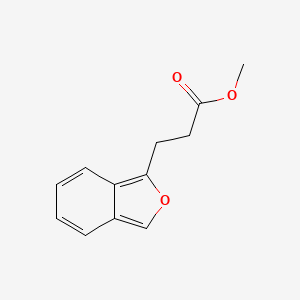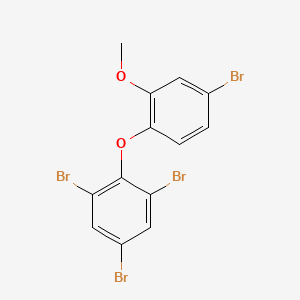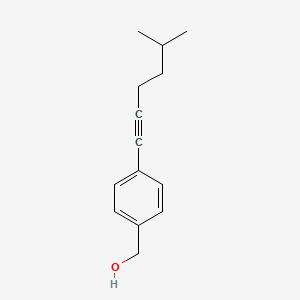![molecular formula C43H60O2S4 B14213459 1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-79-3](/img/structure/B14213459.png)
1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. This compound is characterized by its unique structure, which includes two bithiophene units connected by a propane-1,3-dione linker. The presence of hexyl chains on the bithiophene units enhances its solubility in organic solvents, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione typically involves the following steps:
Formation of Bithiophene Units: The initial step involves the synthesis of 3,4’-dihexyl[2,2’-bithiophene] through a coupling reaction of 3-hexylthiophene with a suitable coupling agent.
Formation of Propane-1,3-dione Linker: The propane-1,3-dione linker is synthesized separately through a diketone formation reaction.
Coupling Reaction: The final step involves the coupling of the bithiophene units with the propane-1,3-dione linker under controlled reaction conditions, typically using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone group to diol or alcohol derivatives.
Substitution: The hexyl chains and thiophene rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or alkylation reagents are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(diphenylphosphino)propane: An organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(4-methoxyphenyl)-1-propanone: A compound with similar structural features but different functional groups.
Uniqueness
1,3-Bis(3,4’-dihexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is unique due to its specific combination of bithiophene units and hexyl chains, which confer distinct solubility and reactivity properties. This uniqueness makes it valuable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
832732-79-3 |
|---|---|
Molekularformel |
C43H60O2S4 |
Molekulargewicht |
737.2 g/mol |
IUPAC-Name |
1,3-bis[4-hexyl-5-(4-hexylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione |
InChI |
InChI=1S/C43H60O2S4/c1-5-9-13-17-21-32-25-40(46-30-32)42-34(23-19-15-11-7-3)27-38(48-42)36(44)29-37(45)39-28-35(24-20-16-12-8-4)43(49-39)41-26-33(31-47-41)22-18-14-10-6-2/h25-28,30-31H,5-24,29H2,1-4H3 |
InChI-Schlüssel |
YQHQFMUMUKUCRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CSC(=C1)C2=C(C=C(S2)C(=O)CC(=O)C3=CC(=C(S3)C4=CC(=CS4)CCCCCC)CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)


![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)


![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)

![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
